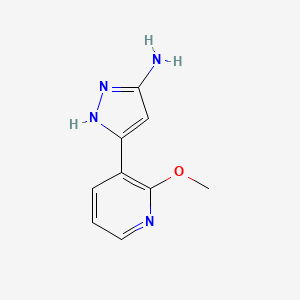

3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine

Description

3-(2-Methoxypyridin-3-yl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 2-methoxypyridinyl substituent at the 3-position of the pyrazole core. The methoxypyridinyl group contributes to electronic and steric properties that influence binding to biological targets, such as kinases or β-lactamases .

Properties

IUPAC Name |

5-(2-methoxypyridin-3-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-9-6(3-2-4-11-9)7-5-8(10)13-12-7/h2-5H,1H3,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQNAYPMANIHBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Methoxypyridine: The methoxypyridine moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridine derivative with a nucleophile such as methoxide ion.

Amination: The final step involves the introduction of the amine group at the 5-position of the pyrazole ring. This can be achieved through various methods, including reductive amination or direct amination using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Substitution: The methoxypyridine moiety can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogenated pyridines, methoxide ion, and various nucleophiles or electrophiles are employed.

Major Products Formed

Oxidation: Oxidized derivatives such as nitro compounds or oxides.

Reduction: Reduced forms such as hydrazine derivatives.

Substitution: Substituted derivatives with various functional groups replacing the methoxy or amine groups.

Scientific Research Applications

Here's information regarding the applications of compounds containing methoxypyridine and pyrazole moieties:

3-Aminopyridin-2-one-based Kinase Inhibitors

- 3-aminopyridin-2-one fragments have been screened against a 26-kinase panel, revealing that 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one are effective inhibitors of mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family .

- These kinases are considered potential targets for cancer therapy .

- Structural analysis has identified key interactions with a conserved lysine residue, offering insights into regions of MPS1 that could be targeted to enhance activity and selectivity .

- Modifications to the aromatic ring at the C5-position generally increase biochemical activity . For instance, substituting the 4-pyridyl ring with a quinoline moiety enhances activity against Aurora A, MPS1, ABL, and CHK2 .

Gamma-Secretase Modulators

- Methoxypyridine-derived compounds have been studied as gamma-secretase modulators (GSMs) to reduce Aβ42 levels .

- Integrating a phenyl B-ring within the compound series resulted in a significant loss in potency for suppressing Aβ42 formation, while N-methylpyrazole showed similar activity to the parent compound .

- The general trend toward reduced affinity within the phenyl and pyridyl analog series suggests that the 3-position B-ring substituent engages in favorable interactions with the target enzyme .

- 3-methoxyphenyl derivatives exhibited a modest improvement in efficacy compared to fluorophenyl compounds .

Building Blocks in Synthesis

- 3-((2-methoxypyridin-3-yl) amino)-3-methylbutan-1-ol is a hindered amine that can be used as a building block in organic synthesis and medicinal chemistry for preparing drug candidates containing hindered amine motifs .

Sigma-1 Receptor Ligands

- Pyrazolo[3,4-d]pyrimidines with cyclic substituents at the 4-position have shown high activity as sigma-1 receptor (σ1R) ligands .

- The 4-(1-methylpyrazol-5-yl) derivative (12f ) was identified as a selective σ1R antagonist with a good ADMET profile and potent antinociception .

- Compound 12f exhibits a good physicochemical profile, including good thermodynamic solubility .

Mechanism of Action

The mechanism of action of 3-(2-methoxypyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Inhibitory Activity

The 3-position substituent on the pyrazol-5-amine core critically determines biological activity:

- Electron-Withdrawing Groups (EWGs):

- 3-(Trifluoromethyl)phenyl derivatives (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) exhibit enhanced binding to thrombin and β-lactamases due to increased hydrophobicity and electron-deficient aromatic systems .

- Nitro or Halogen Substituents (e.g., 3-(4-nitrophenyl)- or 3-(4-bromophenyl)-1H-pyrazol-5-amine) show improved enzyme inhibition kinetics compared to methoxy groups, likely due to stronger dipole interactions .

- Electron-Donating Groups (EDGs):

Table 1: Inhibitory Activity of Selected Pyrazol-5-amine Derivatives

| Compound | Substituent (3-position) | Target Enzyme/Cell Line | Activity (IC50) |

|---|---|---|---|

| 3-(2-Methoxypyridin-3-yl) derivative | 2-Methoxypyridin-3-yl | β-Lactamase (OXA-48) | Not reported |

| 3-(4-Fluorophenyl) derivative | 4-Fluorophenyl | BoNTA-LC (botulinum toxin) | ~10 µM |

| 3-(Trifluoromethyl)phenyl | Trifluoromethylphenyl | Thrombin | <100 nM |

| 3-(4-Nitrophenyl) derivative | 4-Nitrophenyl | MCF-7 cells | ~18 µg/mL |

Regioisomerism and Target Selectivity

Regioisomeric changes dramatically alter biological profiles:

- Switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) in pyrazol-5-amine derivatives abolished p38α MAP kinase inhibition but conferred nanomolar activity against Src, B-Raf, and EGFR kinases . This highlights the importance of substituent positioning for target specificity.

Key Research Findings

Anticancer Potential: Regioisomeric pyrazol-5-amine derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) inhibit cancer kinases (Src, B-Raf) with IC50 values <100 nM, outperforming the antiproliferative activity of methoxy-substituted analogs .

Enzyme Inhibition: Trifluoromethyl and nitro substituents improve inhibitory potency against thrombin and β-lactamases by 10–100-fold compared to methoxy groups .

Synthetic Efficiency: Microwave-assisted protocols reduce reaction times by >80% while improving yields, suggesting scalable routes for the target compound .

Biological Activity

3-(2-Methoxypyridin-3-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including its interactions with various biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a methoxypyridine group. This structural arrangement is significant as the pyrazole moiety is known for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit various kinases involved in cancer progression, such as the Aurora kinase family and MPS1 . The introduction of specific substituents on the pyrazole ring enhances its inhibitory potency against these kinases.

Table 1: Inhibitory Activity of Related Pyrazole Compounds

| Compound | Target Kinase | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound 2 | MPS1 | 0.77 | High selectivity |

| Compound 3 | Aurora A | 0.52 | Moderate activity |

| Compound 6 | Aurora B | 0.19 | Significant increase in activity |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy group is believed to enhance membrane permeability, facilitating better interaction with bacterial targets .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 16 | Effective |

| Compound B | E. coli | 32 | Moderate |

| Compound C | C. albicans | 8 | Highly effective |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Kinase Inhibition : The compound acts as a potent inhibitor of specific kinases, disrupting cell signaling pathways crucial for cancer cell proliferation.

- Antimicrobial Action : It interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to increased susceptibility to antibiotics.

- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.

Case Studies

Recent studies have explored the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study 1 : A study published in Nature highlighted a series of pyrazole derivatives that exhibited significant cytotoxicity against lung cancer cell lines (H460 and A549), with some compounds showing IC50 values below 10 µM .

- Case Study 2 : Another investigation focused on the antimicrobial properties of methoxy-substituted pyrazoles against resistant strains of bacteria, demonstrating efficacy comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.